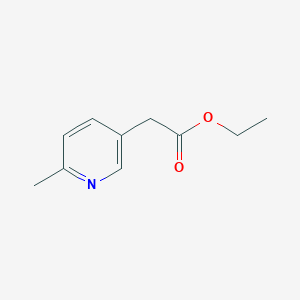

Ethyl 2-(6-methylpyridin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-methylpyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZNDLSLVBGHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-(6-methylpyridin-3-yl)acetic Acid

One classical approach involves esterification of the corresponding carboxylic acid with ethanol under acidic conditions.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(6-methylpyridin-3-yl)acetic acid + ethanol + H2SO4 | Reflux in ethanol with catalytic sulfuric acid | Moderate | Requires reflux overnight |

| 2 | Neutralization with sodium bicarbonate | Adjust pH to ~8 | - | Facilitates extraction |

| 3 | Extraction with ethyl acetate | Organic layer separation and drying | - | Purification step |

This method is efficient but may require careful control of reaction time and temperature to avoid side reactions. Purification by preparative HPLC or chromatography is often necessary to obtain high purity product.

Esterification via Acid Chloride Intermediate

An alternative method involves conversion of 2-(6-methylpyridin-3-yl)acetic acid to its acid chloride, followed by reaction with ethanol.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(6-methylpyridin-3-yl)acetic acid + SOCl2 or oxalyl chloride | Formation of acid chloride intermediate | High | Requires anhydrous conditions |

| 2 | Acid chloride + ethanol + base (e.g., pyridine) | Nucleophilic substitution to form ester | High | Base scavenges HCl byproduct |

| 3 | Work-up and purification | Extraction and chromatography | - | Yields pure ethyl ester |

This method provides higher yields and cleaner products but involves handling of corrosive reagents and requires anhydrous conditions.

Multi-step Synthesis from Substituted Pyridine Precursors

In more complex synthetic schemes, Ethyl 2-(6-methylpyridin-3-yl)acetate is obtained via:

- Functionalization of 6-methylpyridin-3-yl derivatives,

- Coupling reactions,

- Followed by esterification steps.

For example, a synthetic route may involve:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of 6-methylpyridine | NBS in acetonitrile at 20-30 °C | Brominated intermediate |

| 2 | Palladium-catalyzed coupling | Pd catalyst, base, aryl halide, toluene, 90-110 °C | Formation of substituted pyridine derivative |

| 3 | Esterification | Acid + ethanol + acid catalyst or EDCI coupling | Formation of ethyl ester |

These methods are detailed in advanced synthetic protocols involving palladium catalysis and coupling reactions, enabling functional group tolerance and diversity.

Enzymatic and Green Chemistry Approaches

Though less common, enzymatic esterification using lipases and green solvents has been explored for similar pyridine esters to improve environmental profiles. These methods typically offer mild reaction conditions and high selectivity but require optimization for scale-up.

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Control |

|---|---|---|---|---|

| Direct Acid-Ethanol Esterification | Simple setup, inexpensive reagents | Moderate yield, long reaction time | 15-25 | Requires chromatography |

| Acid Chloride Intermediate | High yield, cleaner reaction | Requires corrosive reagents | 70-90 | Easier purification |

| Multi-step Coupling & Esterification | Enables complex substitutions | Longer synthesis, more steps | Variable | High with chromatographic purification |

| Enzymatic Esterification | Mild conditions, green chemistry | Limited substrate scope, slower | Moderate | High, but scale-up challenging |

Yield Optimization: Acid chloride method generally provides superior yields and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence outcomes.

Purification: Preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography is standard to achieve high purity, especially when direct esterification is used.

Reaction Monitoring: LC-MS and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product structure.

Environmental Considerations: Emerging research encourages the use of less hazardous reagents and solvents, with enzymatic methods as promising alternatives for sustainable synthesis.

The preparation of this compound predominantly relies on esterification of the corresponding carboxylic acid or its activated derivatives. The acid chloride intermediate method offers the best balance of yield and purity, while direct esterification remains a straightforward albeit less efficient approach. Multi-step synthetic routes enable structural modifications but increase complexity. Continuous research focuses on optimizing these methods for industrial relevance and environmental sustainability.

Scientific Research Applications

Ethyl 2-(6-methylpyridin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl 2-(6-chloropyridin-3-yl)acetate

- Molecular Formula: C₉H₁₀ClNO₂ (MW: 199.64 g/mol).

- Key Differences : Chlorine substituent at the 6-position instead of methyl. The electron-withdrawing Cl group reduces electron density on the pyridine ring, enhancing electrophilic reactivity.

- Applications : Frequently used in agrochemicals and as a precursor for chlorinated bioactive molecules .

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate

- Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol).

- Key Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position. This increases polarity and serves as a protective group for further functionalization in peptide synthesis .

Methyl 2-(6-aminopyridin-3-yl)acetate

- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).

- Key Differences: Amino group at the 6-position enhances hydrogen-bonding capacity and reactivity, making it suitable for coupling reactions in drug development .

Functional Group Modifications

Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate

- Molecular Formula: C₁₀H₁₁F₂NO₂ (MW: 215.20 g/mol).

- Key Differences : Difluoro substitution at the alpha-carbon introduces strong electron-withdrawing effects, altering reactivity and stability. Fluorination often improves metabolic stability in pharmaceuticals .

Ethyl 3-(6-methylpyridin-3-yl)propiolate

- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol).

- Key Differences : Propiolate ester (triple bond) instead of acetate. The sp-hybridized carbon enables click chemistry applications, such as azide-alkyne cycloadditions .

Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

- Molecular Formula : C₁₁H₁₁ClN₄O₂ (MW: 282.69 g/mol).

Heterocyclic Derivatives

Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate

- Molecular Formula : C₁₉H₂₀N₂O₂ (MW: 308.38 g/mol).

- Key Differences : Fused imidazo[1,2-a]pyridine system increases rigidity, improving binding affinity to biological targets like enzymes or receptors .

Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate

- Molecular Formula : Varies with substituents (e.g., C₉H₁₁N₃O₃ for R = Cl).

Comparative Data Table

Key Research Findings

- Reactivity : Chlorinated derivatives (e.g., 6-chloropyridin-3-yl) exhibit higher electrophilicity, favoring nucleophilic substitution reactions compared to methyl-substituted analogs .

- Bioactivity : Compounds with fused heterocycles (e.g., imidazo[1,2-a]pyridine) show enhanced binding to kinase targets, as seen in JNK inhibitors like SP600125 .

- Fluorination : Difluoro analogs improve metabolic stability and bioavailability, critical in CNS-targeting drugs .

Biological Activity

Ethyl 2-(6-methylpyridin-3-yl)acetate, with the molecular formula C10H13NO2 and CAS number 91843-27-5, is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 179.216 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

- LogP (Partition Coefficient) : 1.4956

The biological activity of this compound is thought to arise from its interaction with specific molecular targets in biological systems. While the precise mechanisms are still being elucidated, it is believed that the compound may modulate various biochemical pathways by interacting with enzymes or receptors. This interaction can lead to alterations in cellular processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has shown promising results in antimicrobial studies. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study examining the effects of related pyridine derivatives found that certain structural modifications could enhance anticancer activity. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy against cancer cells .

Case Studies and Research Findings

- Study on Antibacterial Activity : A comprehensive examination of various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The study highlighted the importance of structural features in determining bioactivity, suggesting that modifications to the pyridine ring could optimize antimicrobial efficacy .

- Anticancer Research : Investigations into related compounds have shown that modifications at specific positions on the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines. This suggests a potential pathway for further research into this compound as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.